molecular formula C18H36O B052165 (6R,10R)-6,10,14-trimethylpentadecan-2-one CAS No. 16825-16-4

(6R,10R)-6,10,14-trimethylpentadecan-2-one

Cat. No. B052165
CAS RN: 16825-16-4
M. Wt: 268.5 g/mol
InChI Key: WHWDWIHXSPCOKZ-IAGOWNOFSA-N
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Description

“(6R,10R)-6,10,14-Trimethyl-2-pentadecanone” is a chemical compound with the molecular formula C18H36O . It is also known by its IUPAC name and is referred to as “(+)-Phytone” and “PHYTONE” in some contexts .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a chemoenzymatic synthesis method has been reported, which involves the kinetic separation of diastereomers of (2RS,6R,10R)-6,10,14-trimethylpentadecan-2-ol in the acylation with succinic anhydride . Another method involves a multistep synthesis from 6,10-dimetylundec-5-en-2-one or 6,10-dimetylundeca-5,9-dien-2-one .

Scientific Research Applications

  • Entomological Research :

    • HHA, identified as a major component in tibial fragrances of male orchid bees (Euglossa spp.), is a chiral molecule with four possible stereoisomers. The (6R, 10R)-enantiomer specifically attracts males of several orchid bee species, suggesting its role in male signaling and possibly serving as a base note in complex odor bouquets (Eltz et al., 2010).
    • Similar research on African Bicyclus butterflies shows that the ketone and its alcohol counterpart are present in species-specific configurations, indicating a role in species recognition and mating behaviors (Hedenström et al., 2014).
  • Organic Chemistry and Synthesis :

    • HHA and its derivatives have been synthesized for applications in pheromone research. For instance, the (2R,6R,10R)-enantiomer serves as the sex pheromone of the rice moth (Corcyra cephalonica) (Shafikov et al., 2011).
    • Enzymatic methods have been developed to synthesize chiral alcohol and ester pheromones, including the (2R,6S,10S)-enantiomer of HHA, highlighting its significance in the field of green chemistry (Naoshima et al., 1991).
  • Environmental Chemistry :

    • Studies on the metabolism of HHA by marine bacteria under aerobic and denitrifying conditions suggest its role in the degradation of ubiquitous isoprenoid ketones in marine environments (Rontani et al., 1997).
    • Investigations into the phytol degradation pathway have shown the formation of HHA as a stable intermediate, demonstrating its relevance in understanding biogeochemical cycles in marine systems (Rontani & Acquaviva, 1993).

properties

IUPAC Name

(6R,10R)-6,10,14-trimethylpentadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWDWIHXSPCOKZ-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(=O)C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,10R)-6,10,14-trimethylpentadecan-2-one

Synthesis routes and methods

Procedure details

In analogy to the procedure and apparatus described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) 6,10,14-trimethyl -pentadeca-4,5-diene-2-one was hydrogenated to produce 6,10,14-trimethyl-pentadecane-2-one (phytone). The process parameters were as stated below:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,10R)-6,10,14-trimethylpentadecan-2-one
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(6R,10R)-6,10,14-trimethylpentadecan-2-one
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(6R,10R)-6,10,14-trimethylpentadecan-2-one
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(6R,10R)-6,10,14-trimethylpentadecan-2-one
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Citations

For This Compound
40
Citations
T Eltz, E Hedenström, J Bång, EA Wallin… - Journal of chemical …, 2010 - Springer
6,10,14-Trimethylpentadecan-2-one (Hexahydrofarnesyl acetone; HHA) previously has been found to be a major component in tibial fragrances of male orchid bees, Euglossa spp. …
Number of citations: 25 link.springer.com
E Hedenström, EA Wallin, J Andersson, J Bång… - Journal of chemical …, 2015 - Springer
Gas chromatography (GC) and mass spectrometry (MS) were used to determine the stereoisomeric compositions of 6,10,14-trimethylpentadecan-2-ol and 6,10,14-trimethylpentadecan-…
Number of citations: 12 link.springer.com
RV Shafikov, AY Spivak, VN Odinokov - Russian Journal of Organic …, 2011 - Springer
Based on the catalyzed by lipase Amano PS kinetic separation of the two-component mixture of diastereomers of (2RS,6R,10R)-6,10,14-trimethylpentadecan-2-ol in the acylation with …
Number of citations: 3 link.springer.com
EA Wallin, B Kalinová, J Kindl, E Hedenström… - Scientific Reports, 2020 - nature.com
The bumblebee wax moth, Aphomia sociella, is a parasite of bumblebees. In this species, males produce sexual pheromone to attract females, while females produce an aphrodisiac …
Number of citations: 4 www.nature.com
E Wallin - 2014 - diva-portal.org
Pest insects cause great financial losses in the forest and food industry every year. To fight these pests industries have used insecticides, which are sometimes harmful to nature and …
Number of citations: 0 www.diva-portal.org
FP Schiestl, EA Wallin, JJ Beck, M Friberg… - Arthropod-Plant …, 2021 - Springer
Volatiles are of key importance for host-plant recognition in insects. In the pollination system of Lithophragma flowers and Greya moths, moths are highly specialized on Lithophragma, …
Number of citations: 4 link.springer.com
J Bång - 2011 - diva-portal.org
Stereochemistry plays an important role in nature because biologically important molecules such as amino acids, nucleotides and sugars, only exist in enantiomerically pure forms. …
Number of citations: 3 www.diva-portal.org
S Schulz, S Yildizhan, JJA Van Loon - Journal of chemical ecology, 2011 - Springer
Hexahydrofarnesylacetone (6,10,14-trimethylpentadecan-2-one, 1) is a widespread ketone occurring in plants and insects. Several species use this compound or the respective alcohol …
Number of citations: 32 link.springer.com
K Yoshimori, C Okuda, S Ohta, H Ômura - Journal of Chemical Ecology, 2022 - Springer
The common grass yellow Eurema mandarina has a characteristic patch (sex brand) composed of specialized scales (androconia) and wing intermembranous cells on the ventral …
Number of citations: 2 link.springer.com
T Letaief, S Garzoli, E Ovidi, A Tiezzi… - European Journal …, 2021 - journals.tmkarpinski.com
The extended application fields of the essential oils keep them a subject of interest. In this study, we investigated the aerial part essential oil and the fruit essential oil of the wild plant …
Number of citations: 1 www.journals.tmkarpinski.com

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